Cas no 885518-66-1 (3,4-diiodo-2H-indazole)

3,4-diiodo-2H-indazole Chemical and Physical Properties

Names and Identifiers

-

- 3,4-Diiodo-1H-indazole

- 3,4-Diiode (1H)indazole

- 3,4-Diiodo(1H)indazole

- 3,4-diiodo-2H-indazole

- A861840

- MB04920

- AKOS022172972

- 885518-66-1

- SCHEMBL5209867

- DS-7216

- DTXSID70646277

- FT-0764519

- DB-077899

-

- MDL: MFCD07781608

- Inchi: InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)

- InChI Key: CDWSPWAKOJNCTH-UHFFFAOYSA-N

- SMILES: IC1=C2C(C=CC=C2I)=NN1

Computed Properties

- Exact Mass: 369.84639g/mol

- Monoisotopic Mass: 369.84639g/mol

- Isotope Atom Count: 0

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Heavy Atom Count: 11

- Rotatable Bond Count: 0

- Complexity: 153

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.9

- Topological Polar Surface Area: 28.7Ų

3,4-diiodo-2H-indazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM132854-1g |

3,4-diiodo-1H-indazole |

885518-66-1 | 95% | 1g |

$*** | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW022-5G |

3,4-diiodo-2H-indazole |

885518-66-1 | 95% | 5g |

¥ 6,725.00 | 2023-04-13 | |

| Alichem | A269001251-1g |

3,4-Diiodo-1H-indazole |

885518-66-1 | 95% | 1g |

$383.25 | 2023-08-31 | |

| Alichem | A269001251-5g |

3,4-Diiodo-1H-indazole |

885518-66-1 | 95% | 5g |

$1116.90 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW022-1G |

3,4-diiodo-2H-indazole |

885518-66-1 | 95% | 1g |

¥ 2,145.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111617-1g |

3,4-Diiodo-1H-indazole |

885518-66-1 | 95% | 1g |

¥2776.00 | 2024-04-27 | |

| Aaron | AR00H0QL-1g |

3,4-DIIODE (1H)INDAZOLE |

885518-66-1 | 95% | 1g |

$800.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111617-100mg |

3,4-Diiodo-1H-indazole |

885518-66-1 | 95% | 100mg |

¥684.00 | 2024-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW022-100.0mg |

3,4-diiodo-2H-indazole |

885518-66-1 | 95% | 100.0mg |

¥646.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW022-500.0mg |

3,4-diiodo-2H-indazole |

885518-66-1 | 95% | 500.0mg |

¥1430.0000 | 2024-07-20 |

3,4-diiodo-2H-indazole Related Literature

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

Additional information on 3,4-diiodo-2H-indazole

3,4-Diiodo-2H-Indazole: A Comprehensive Overview

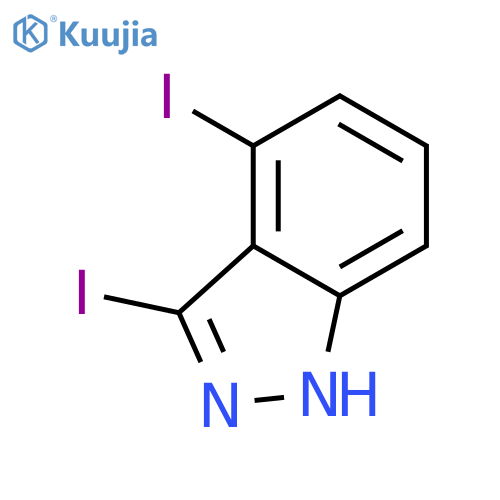

3,4-Diiodo-2H-indazole (CAS No. 885518-66-1) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has emerged as a valuable building block in the synthesis of advanced materials and functional molecules. In this article, we delve into the structural characteristics, synthesis methods, and recent applications of 3,4-diiodo-2H-indazole, while also exploring its potential in cutting-edge research.

The molecular structure of 3,4-diiodo-2H-indazole is characterized by an indazole ring system with iodine atoms substituted at the 3 and 4 positions. The indazole moiety itself is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This arrangement imparts the compound with unique electronic properties, making it highly versatile for various applications. The presence of iodine atoms further enhances its reactivity and functionality, enabling it to participate in a wide range of chemical transformations.

Recent studies have highlighted the importance of 3,4-diiodo-2H-indazole in the development of advanced materials. For instance, researchers have utilized this compound as a precursor for the synthesis of two-dimensional (2D) materials, such as transition metal dichalcogenides (TMDs). The iodine atoms in 3,4-diiodo-2H-indazole serve as leaving groups during the synthesis process, facilitating the formation of covalent bonds with metal atoms. This has led to the creation of novel materials with exceptional electronic and optical properties, which hold promise for applications in optoelectronics and quantum computing.

In addition to its role in materials science, 3,4-diiodo-2H-indazole has also found applications in medicinal chemistry. The indazole core is known for its ability to interact with various biological targets, making it a valuable scaffold for drug discovery. Recent research has focused on modifying the iodine substituents to enhance bioavailability and target specificity. For example, studies have shown that derivatives of 3,4-diiodo-2H-indazole exhibit potent anti-cancer activity by selectively targeting oncogenic pathways.

The synthesis of 3,4-diiodo-2H-indazole involves a multi-step process that typically begins with the preparation of indazole derivatives. One common approach involves the reaction of o-phenylenediamine with aldehydes or ketones under acidic conditions to form indazoles. Subsequent iodination steps are then carried out using iodine-based reagents to introduce the iodine substituents at the 3 and 4 positions. This process requires precise control over reaction conditions to ensure high yields and purity.

From an environmental perspective, 3,4-diiodo-2H-indazole exhibits favorable properties that make it suitable for large-scale production and application. Its stability under ambient conditions minimizes concerns related to decomposition or degradation during storage and handling. Furthermore, its compatibility with various solvents and reagents facilitates its use in diverse chemical reactions.

In conclusion, 3,4-diiodo-2H-indazole (CAS No. 885518-66-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping the future of materials science and medicinal chemistry.

885518-66-1 (3,4-diiodo-2H-indazole) Related Products

- 66607-27-0(3-Iodo-1H-indazole)

- 319472-78-1(3,6-Diiodo-1H-indazole)

- 351456-48-9(3,5-Diiodo-1H-indazole)

- 1021026-55-0(N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide)

- 1805733-60-1(4-(2-Chloropropanoyl)-3-mercaptomandelic acid)

- 941885-37-6(N-(2H-1,3-benzodioxol-5-yl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide)

- 1334148-99-0(5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol)

- 1694987-14-8(1-(2,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine)

- 1207030-13-4(2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide)

- 91895-29-3(6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione)